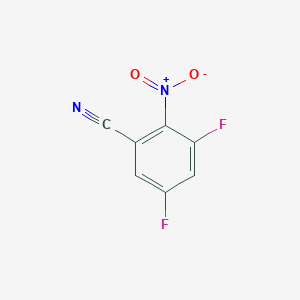

3,5-Difluoro-2-nitrobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJYPUIYHNBJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712406 | |

| Record name | 3,5-Difluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868596-13-8 | |

| Record name | 3,5-Difluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Bonding of 3,5-Difluoro-2-nitrobenzonitrile

Introduction

3,5-Difluoro-2-nitrobenzonitrile, with the chemical formula C₇H₂F₂N₂O₂, is a poly-functionalized aromatic compound of significant interest in modern organic synthesis. Its strategic arrangement of highly electronegative fluorine atoms and potent electron-withdrawing nitro and cyano groups on a benzene scaffold culminates in a unique electronic profile and pronounced reactivity. This guide offers a comprehensive exploration of the molecular structure, bonding characteristics, and resultant chemical behavior of this versatile building block. For researchers and professionals in drug discovery and materials science, a thorough understanding of these fundamentals is paramount for leveraging its synthetic potential in creating complex molecular architectures and novel active pharmaceutical ingredients (APIs).[1]

Core Molecular Identity

-

Chemical Name: this compound

-

CAS Number: 868596-13-8[2]

-

Molecular Formula: C₇H₂F₂N₂O₂[3]

-

Molecular Weight: 184.10 g/mol [3]

This document will dissect the intricate interplay of inductive and resonance effects that govern the molecule's properties, detail its spectroscopic signature for empirical validation, and provide a mechanistic rationale for its primary mode of reactivity.

Part 1: Molecular Architecture and Electronic Landscape

The structure of this compound is characterized by a benzene ring systematically substituted to create a highly electron-deficient aromatic system. The strategic placement of substituents dictates the molecule's geometry, bond characteristics, and overall reactivity.

Caption: 2D representation of this compound.

Dissecting the Electronic Effects

The chemical personality of this compound is dominated by the synergistic electron-withdrawing capabilities of its substituents.

-

Inductive Effect (-I): All three types of substituents (Fluorine, Nitro, Cyano) are highly electronegative and exert a strong inductive pull on the electron density of the benzene ring through the sigma bonds. The two fluorine atoms, being the most electronegative elements, significantly polarize their respective C-F bonds.[4]

-

Resonance Effect (-M): The nitro (-NO₂) and cyano (-C≡N) groups are powerful resonance-withdrawing groups. They delocalize electron density from the π-system of the aromatic ring onto themselves, further depleting the ring's electron richness. This delocalization is crucial for stabilizing the intermediates formed during nucleophilic aromatic substitution.[5][6]

The cumulative effect of these electronic withdrawals renders the aromatic ring highly electrophilic and exceptionally activated towards nucleophilic attack.

Bonding and Geometry

A detailed analysis of the bonds within the molecule provides insight into its stability and reactivity.

-

C-F Bonds: These are among the strongest single bonds in organic chemistry, contributing to the thermal stability of the molecule. Their high polarity is a key feature of its electronic structure.

-

C-NO₂ Group: The nitro group is planar, with the N-O bonds having a bond order of approximately 1.5 due to resonance. Steric hindrance between the ortho nitro and cyano groups may cause a slight rotation of the nitro group out of the plane of the benzene ring, a common phenomenon in ortho-substituted nitrobenzenes.

-

C-C≡N Group: The cyano group is linear, with the carbon and nitrogen atoms being sp-hybridized. Its triple bond is a region of high electron density, yet the nitrogen's electronegativity makes the carbon atom electrophilic.[7]

-

Aromatic Ring: The powerful electron-withdrawing effects slightly alter the bond lengths within the benzene ring compared to unsubstituted benzene, reflecting the perturbed electron distribution.

The logical relationship between the electronic effects and the molecule's reactivity is illustrated below.

Caption: Influence of substituents on the reactivity of the aromatic ring.

Part 2: Spectroscopic Characterization and Validation

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While a complete experimental dataset for this specific isomer is not publicly available, expected spectral features can be reliably predicted based on established principles and data from closely related analogs.[8][9][10]

| Spectroscopic Technique | Functional Group | Expected Observation / Characteristic Signal |

| Infrared (IR) Spectroscopy | Nitrile (-C≡N) | Strong, sharp absorption peak around 2230-2240 cm⁻¹. Conjugation with the aromatic ring typically shifts this to a slightly lower wavenumber.[11] |

| Nitro (-NO₂) | Two strong absorption peaks: one for asymmetric stretching (~1530-1550 cm⁻¹) and one for symmetric stretching (~1340-1360 cm⁻¹). | |

| C-F | Strong absorption in the fingerprint region, typically around 1100-1250 cm⁻¹. | |

| Aromatic C=C | Medium to weak absorptions in the 1450-1600 cm⁻¹ region. | |

| ¹³C NMR Spectroscopy | Aromatic Carbons | Six distinct signals are expected in the aromatic region (approx. 110-165 ppm). |

| C-F | Carbons directly bonded to fluorine will appear as doublets due to ¹J-CF coupling. Carbons at the ortho, meta, and para positions will show smaller ²J-CF, ³J-CF, and ⁴J-CF couplings. | |

| C-NO₂ & C-CN | The chemical shifts of these carbons will be significantly influenced by the substituents, with the carbon bearing the nitro group shifted downfield. The nitrile carbon typically appears around 115-120 ppm.[12] | |

| ¹H NMR Spectroscopy | Aromatic Protons | Two signals are expected for the two non-equivalent aromatic protons (H-4 and H-6). These would likely appear as complex multiplets (e.g., doublet of doublets or triplets) due to coupling with each other and with the fluorine atoms. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | A distinct peak at m/z = 184.01, corresponding to the molecular weight of the compound. |

| Fragmentation | Common fragmentation patterns would involve the loss of NO₂, CN, or F, leading to characteristic daughter ions. |

Note: The exact chemical shifts and coupling constants in NMR are dependent on the solvent and experimental conditions.

Part 3: Reactivity Profile and Synthetic Utility

The core of this compound's utility lies in its high reactivity as an electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the hallmark of electron-deficient aromatic systems. The process is a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a leaving group (in this case, a fluorine atom). This step is viable because the potent electron-withdrawing groups (-NO₂ and -CN) can stabilize the resulting negative charge. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][6]

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (F⁻). Fluoride is an excellent leaving group in this context, facilitating a rapid second step.

The presence of the nitro group ortho to the C1-CN and C5-F positions and para to the C3-F position provides critical resonance stabilization for the Meisenheimer intermediate, making the SNAr reaction particularly facile.[5][13]

Experimental Protocol: General SNAr Reaction

This protocol outlines a generalized procedure for the substitution of a fluorine atom on a difluoronitrobenzene derivative with an amine nucleophile.

Materials:

-

This compound (1 equivalent)

-

Nucleophile (e.g., a primary or secondary amine, 1.1 equivalents)

-

Base (e.g., K₂CO₃ or DIPEA, 2-3 equivalents)

-

Polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)

-

Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

-

To the reaction vessel, add this compound, the chosen solvent, and the base.

-

Begin stirring the mixture under an inert atmosphere.

-

Add the nucleophile to the suspension, either neat or as a solution in the reaction solvent.

-

Heat the reaction mixture to a temperature between 60-100 °C, depending on the nucleophile's reactivity.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by pouring the mixture into water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure substituted product.

Application in Pharmaceutical and Agrochemical Synthesis

Fluorinated benzonitriles are highly valued intermediates in medicinal chemistry and agrochemical development.[1][14]

-

Kinase Inhibitors: The benzonitrile motif is a common feature in many small-molecule kinase inhibitors used in oncology. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.[7]

-

Metabolic Stability: The incorporation of fluorine atoms into drug candidates can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to improved pharmacokinetic profiles, such as a longer half-life.[4][15]

-

Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, helping to fine-tune the electronic and steric properties of a lead compound to optimize its binding affinity and selectivity.

The synthetic workflow from a versatile building block like this compound to a more complex, biologically active molecule is a cornerstone of modern drug development.

Caption: A representative multi-step synthesis pathway.

Conclusion

This compound is a meticulously designed chemical entity whose structure is primed for reactivity. The convergence of three powerful electron-withdrawing groups on a single aromatic ring creates a potent electrophile, making it an exemplary substrate for nucleophilic aromatic substitution. Its bonding characteristics, defined by the strong C-F bonds and the resonance-stabilized nitro and cyano functionalities, are directly responsible for its utility as a versatile intermediate. For scientists engaged in the synthesis of complex organic molecules, particularly in the pharmaceutical sector, this compound offers a reliable and reactive scaffold for the construction of novel compounds with tailored biological activities.

References

-

ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Retrieved from [Link]

-

MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of Fluorinated Nitriles in Modern Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.

-

ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

OCIMUM. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,5-difluoro-2-nitrobenzoic acid (C7H3F2NO4). Retrieved from [Link]

-

PubChemLite. (n.d.). 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). Retrieved from [Link]

-

ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1000339-52-5|3-Fluoro-2-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 3. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Fluoro-5-nitrobenzonitrile [webbook.nist.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to 3,5-Difluoro-2-nitrobenzonitrile (CAS No. 868596-13-8): A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Nitroaromatics

In the landscape of contemporary medicinal chemistry, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. 3,5-Difluoro-2-nitrobenzonitrile emerges as a preeminent example of such a scaffold. Its unique electronic architecture, dictated by the interplay of two fluorine atoms, a nitro group, and a nitrile moiety, provides chemists with a powerful tool for constructing complex molecular frameworks.[1][2] The nitrile group, a well-established bioisostere for carbonyls and halogens, offers metabolic stability and can engage in critical hydrogen bonding interactions with protein targets.[3][4][5] This guide, intended for researchers and drug development professionals, provides an in-depth examination of the synthesis, reactivity, and application of this high-value intermediate, moving beyond simple protocols to explain the causal chemistry that underpins its utility.

Core Compound Profile and Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of its effective application in synthesis. This compound is a crystalline solid whose properties are dominated by the strong electron-withdrawing nature of its substituents.

| Property | Value | Source(s) |

| CAS Number | 868596-13-8 | [6][7][8] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [6][7] |

| Molecular Weight | 184.10 g/mol | [6][7][9] |

| IUPAC Name | This compound | [9] |

| SMILES | N#CC1=CC(F)=CC(F)=C1=O | [6] |

| InChI Key | GCJYPUIYHNBJPH-UHFFFAOYSA-N | [9] |

The Causality of Reactivity: A Trifecta of Functional Groups

The synthetic power of this compound stems from the distinct and synergistic roles of its three functional groups. Understanding their electronic influence is key to predicting and exploiting the molecule's reactivity.

-

The Nitrile Group (C≡N): This moiety is more than a simple polar group. It is a versatile synthetic handle that can be readily transformed into amines, amides, carboxylic acids, or heterocyclic systems like tetrazoles.[10][11] In a drug discovery context, it frequently serves as a hydrogen bond acceptor, mimicking key interactions within an enzyme's active site.[5]

-

The Nitro Group (NO₂): As a powerful electron-withdrawing group, the ortho-nitro substituent significantly acidifies the aromatic ring protons and, more importantly, activates the ring towards nucleophilic aromatic substitution (SₙAr). While it deactivates the ring for electrophilic substitution, its primary role in this scaffold is to facilitate the displacement of other groups or to be reduced to a primary amine—a cornerstone transformation for introducing further diversity.[10][12]

-

The Fluorine Atoms (F): The two meta-positioned fluorine atoms further enhance the electron-deficient nature of the aromatic ring. Their high electronegativity contributes to the overall reactivity profile and can significantly modulate the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1]

Caption: Interplay of functional groups and their roles.

Synthetic Pathways and Methodologies

While multiple routes to functionalized benzonitriles exist, a common industrial approach for structures like this compound involves either the late-stage introduction of the nitrile or the nitration of a pre-functionalized benzonitrile. A plausible and efficient laboratory-scale synthesis involves the nucleophilic aromatic substitution of a cyanide source onto a suitable trifluoro-nitrobenzene precursor.[13]

Experimental Protocol: Synthesis via Fluorine/Cyanide Exchange

This protocol is a representative methodology based on established SₙAr chemistry for synthesizing aryl nitriles.[13][14]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suitable polar aprotic solvent such as DMF or DMSO, followed by a cyanide source (e.g., sodium or potassium cyanide).

-

Causality: Polar aprotic solvents are essential as they solvate the cation of the cyanide salt without strongly solvating the cyanide anion, thereby increasing its nucleophilicity.

-

-

Substrate Addition: Heat the stirred suspension to a moderately elevated temperature (e.g., 70-90 °C). Slowly add the starting material, 1,3,5-trifluoro-2-nitrobenzene, to the mixture over 30-60 minutes.

-

Causality: The fluorine atom at the 1-position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ortho-nitro group and the two meta-fluorine atoms. This provides high regioselectivity for the substitution reaction.

-

-

Reaction Monitoring: Maintain the reaction at temperature and monitor its progress by a suitable chromatographic technique (TLC or GC-MS). The reaction may take several hours to reach completion.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-water to quench the reaction and precipitate the crude product.

-

Self-Validation: The precipitation step serves to both stop the reaction and separate the organic product from the inorganic salts and high-boiling solvent.

-

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product of high purity.[13]

Caption: Generalized workflow for the synthesis of the title compound.

Application in Drug Discovery: A Gateway to Privileged Scaffolds

This compound is not an end-product but a critical intermediate. Its true value is realized in its conversion to more complex heterocyclic systems that are prevalent in pharmaceuticals.[10][15] A primary application is in the synthesis of kinase inhibitors, which are central to modern oncology.[12]

The typical synthetic strategy involves two key transformations:

-

Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with iron or tin(II) chloride).[16] This unmasks a nucleophilic amine.

-

Cyclization Reactions: The resulting ortho-amino benzonitrile is a classic precursor for building fused heterocyclic rings like quinazolines, benzimidazoles, or pyrazolopyridines.[10][12] The amine and nitrile groups can react with various reagents to form these privileged scaffolds, which are known to bind to the ATP-binding sites of kinases.

Caption: Synthetic utility in building complex drug scaffolds.

Analytical Characterization: Spectroscopic Signature

Verification of the compound's identity and purity is paramount. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.[17][18]

| Technique | Expected Features |

| ¹H NMR | Two signals in the aromatic region (approx. 7.5-8.5 ppm). Each signal will appear as a triplet or doublet of doublets due to coupling with the two fluorine atoms. |

| ¹³C NMR | Seven distinct signals are expected. Carbons bonded to fluorine will show large one-bond C-F coupling constants (J_CF). The nitrile carbon (C≡N) will appear around 115-120 ppm. |

| ¹⁹F NMR | One signal is expected for the two equivalent fluorine atoms, which will show coupling to the adjacent aromatic protons. |

| IR Spectroscopy | Strong, sharp absorption band for the C≡N stretch (approx. 2230-2240 cm⁻¹). Strong characteristic bands for the asymmetric and symmetric NO₂ stretches (approx. 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively). C-F stretching bands in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 184.10, corresponding to the molecular weight. |

Safety, Handling, and Storage

As with all nitroaromatic compounds and nitriles, this compound must be handled with appropriate care. The following guidelines are based on safety data for structurally related chemicals.[19][20][21]

-

Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[21] Causes skin and serious eye irritation.[19] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling of the solid powder or its solutions should be conducted in a certified chemical fume hood to avoid inhalation.[20]

-

Handling: Avoid generating dust. Use spark-proof tools and ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a testament to the power of strategic functionalization in chemical synthesis. Its carefully arranged array of electron-withdrawing groups creates a highly versatile and reactive intermediate, perfectly poised for elaboration into the complex, nitrogen-containing heterocyclic scaffolds that form the core of many modern targeted therapies. For the medicinal or process chemist, a thorough understanding of the electronic interplay within this molecule is not just academic—it is the key to unlocking its full potential in the rapid and efficient development of next-generation pharmaceuticals.

References

- Vertex AI Search. (n.d.). The Essential Role of 3-Nitrobenzonitrile in Pharmaceutical Intermediate Synthesis. Retrieved January 19, 2026.

- Thiadens, D., et al. (2024). A Domino One-Pot Approach to Functionalized Benzonitriles from 2-[(3-Hydroxy/acetoxy)propyn-1-yl]benzamides. Synlett.

- Vertex AI Search. (2026). 3-Nitrobenzonitrile: A Key Building Block for Pharmaceutical Synthesis. Retrieved January 19, 2026.

- Vertex AI Search. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. Retrieved January 19, 2026.

- BenchChem. (2025). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide. Retrieved January 19, 2026.

- Jones, K. (2024). RSC Advances Blog. Retrieved January 19, 2026.

- Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Retrieved January 19, 2026.

- Davies, S. G., et al. (2015). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 17(24), 6186–6189.

- Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1428-1451.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Fluoro-2-nitrobenzonitrile. Retrieved January 19, 2026.

- ResearchGate. (2025). Application of Nitrile in Drug Design. Retrieved January 19, 2026.

- Hannah, L., et al. (2020). An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Benzonitrile. Retrieved January 19, 2026.

- Al-Hadedi, A. A. M., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5283.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. Retrieved January 19, 2026.

- ResearchGate. (2025). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Retrieved January 19, 2026.

- Ou, Y., et al. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Molecules, 27(7), 2228.

- Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences, 10, 1583-1624.

- BenchChem. (n.d.). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. Retrieved January 19, 2026.

-

SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved January 19, 2026, from [Link]

- BenchChem. (2025). Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene. Retrieved January 19, 2026.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? Retrieved January 19, 2026.

- Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

-

YouTube. (2023). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. Retrieved January 19, 2026, from [Link]

- Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 106(11), 2419-2431.

- BenchChem. (n.d.). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4). Retrieved January 19, 2026.

- ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved January 19, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 868596-13-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. CAS 868596-13-8 | 4654-3-6M | MDL MFCD13185568 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. This compound | 868596-13-8 [sigmaaldrich.com]

- 9. This compound | 868596-13-8 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. blogs.rsc.org [blogs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 15. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 17. spectrabase.com [spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. fishersci.com [fishersci.com]

- 21. echemi.com [echemi.com]

Spectroscopic Blueprint of a Niche Pharmaceutical Intermediate: A Technical Guide to 3,5-Difluoro-2-nitrobenzonitrile

Introduction: The Structural Imperative of 3,5-Difluoro-2-nitrobenzonitrile

In the landscape of modern pharmaceutical synthesis, the precise structural elucidation of intermediates is not merely a procedural formality but the bedrock of drug efficacy and safety. This compound, a highly functionalized aromatic compound, represents a key building block in the development of various therapeutic agents. Its unique substitution pattern, featuring two fluorine atoms, a nitro group, and a nitrile moiety, imparts specific electronic and steric properties that are crucial for its intended reactivity in complex synthetic pathways. An unambiguous confirmation of its molecular structure is therefore paramount, a task for which a multi-technique spectroscopic approach is indispensable.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this compound. Beyond a mere presentation of data, this document aims to provide a field-proven perspective on the causality behind experimental choices and the logic of spectral interpretation, empowering researchers and drug development professionals with the knowledge to confidently verify the identity and purity of this critical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Atomic Connectivity

NMR spectroscopy serves as the primary tool for mapping the carbon-hydrogen framework and the local electronic environments of fluorine atoms within the molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural fingerprint.

Predicted NMR Data

The following table summarizes the anticipated chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established substituent effects on aromatic systems and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~8.0 - 8.2 | Triplet of triplets (tt) or complex multiplet | JHF ≈ 6-8 Hz, JHH ≈ 2-3 Hz | H-4 |

| ~7.8 - 8.0 | Doublet of triplets (dt) or complex multiplet | JHF ≈ 8-10 Hz, JHH ≈ 2-3 Hz | H-6 | |

| ¹³C | ~160 - 165 (d) | Doublet | ¹JCF ≈ 250-260 Hz | C-3, C-5 |

| ~145 - 150 | Singlet or narrow multiplet | - | C-2 | |

| ~135 - 140 (t) | Triplet | ³JCF ≈ 3-5 Hz | C-6 | |

| ~120 - 125 (t) | Triplet | ³JCF ≈ 3-5 Hz | C-4 | |

| ~115 - 120 | Singlet or narrow multiplet | - | C-1 | |

| ~110 - 115 | Singlet or narrow multiplet | - | -C≡N | |

| ¹⁹F | ~ -100 to -110 | Multiplet | - | F-3, F-5 |

Expertise in Interpretation:

The ¹H NMR spectrum is expected to show two aromatic protons. The proton at the C-4 position will likely appear as a triplet of triplets, coupling to the adjacent H-6 proton and the two meta-positioned fluorine atoms. The H-6 proton is anticipated to be a doublet of triplets, coupling to H-4 and the ortho-positioned F-5.

In the ¹³C NMR spectrum, the carbons directly bonded to fluorine (C-3 and C-5) will exhibit large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets. The other aromatic carbons will show smaller, through-bond couplings to the fluorine atoms. The presence of the electron-withdrawing nitro and nitrile groups will generally shift the aromatic carbons downfield.

The ¹⁹F NMR spectrum is expected to show a single multiplet, as the two fluorine atoms are chemically equivalent due to the molecule's symmetry.

Experimental Protocol: NMR Data Acquisition

A standardized and well-documented protocol is essential for reproducible results.

Sample Preparation:

-

Accurately weigh 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1]

Instrument Setup and Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio.

-

For ¹⁹F NMR, a proton-decoupled experiment is also recommended.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in this compound. The vibrational frequencies of the nitrile and nitro groups, in particular, provide strong diagnostic peaks.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretch |

| Nitrile (-C≡N) | 2240 - 2220 | Strong, Sharp | Stretch |

| Nitro (-NO₂) | 1550 - 1530 and 1360 - 1340 | Strong | Asymmetric and Symmetric Stretch |

| Aromatic C=C | 1600 - 1450 | Medium to Weak | Stretch |

| C-F | 1350 - 1100 | Strong | Stretch |

Expertise in Interpretation:

The most characteristic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group around 2230 cm⁻¹. The presence of two strong bands for the nitro group, corresponding to its asymmetric and symmetric stretching vibrations, is also a key diagnostic feature. The strong absorptions in the fingerprint region due to C-F stretching further confirm the fluorination of the aromatic ring.[2]

Experimental Protocol: FT-IR Data Acquisition (Thin Solid Film)

For solid samples, the thin film method is a straightforward and common approach.[3]

-

Place a small amount (a few milligrams) of this compound in a clean vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.[3]

-

Using a pipette, place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of the clean, empty beam path).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the crucial confirmation of the molecular weight of this compound and offers insights into its structural integrity through analysis of its fragmentation pattern. Electron Ionization (EI) is a suitable technique for this relatively small and stable molecule.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₇H₂F₂N₂O₂

-

Molecular Weight: 184.10 g/mol

-

Predicted Molecular Ion (M⁺·): m/z 184

Expertise in Interpretation:

In an EI mass spectrum, the molecular ion peak (M⁺·) is expected at m/z 184. Due to the stability of the aromatic ring, this peak should be reasonably abundant.[4] Common fragmentation pathways for nitroaromatics include the loss of NO₂ (m/z 138) and NO (m/z 154). Further fragmentation of the benzonitrile core may also be observed. The presence of two fluorine atoms will not significantly alter these primary fragmentation patterns but will be reflected in the mass of the fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[5]

-

This causes the molecules to ionize and fragment.

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The detailed proton and carbon environment from NMR, the confirmation of key functional groups by IR, and the definitive molecular weight and fragmentation pattern from MS together create an unambiguous spectroscopic signature. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is fundamental to maintaining the rigorous standards of scientific integrity in pharmaceutical research and development.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Instruct-ERIC. (n.d.). NMR HANDS-ON PROTOCOLS – ACQUISITION. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Hu, M.-L., et al. (2020). Phenolic Nitroaromatics Detection by Fluorinated Metal-Organic Frameworks: Barrier Elimination for Selective Sensing of Specific Group of Nitroaromatics. Journal of Hazardous Materials, 406, 124501. [Link]

-

ResearchGate. (n.d.). Stacked 19 F NMR spectra of 2,3,4,5,6-pentaflourobenzo-nitrile (PFBN),.... Retrieved from [Link]

-

Vasconcellos, A., et al. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 94, 437-444. [Link]

-

Lane Lab of Chemistry. (2020, September 21). CHM4930 Mass Spectrometry (MS) Compound Ionization [Video]. YouTube. Retrieved from [Link]

-

NMR Facility, University of Ottawa. (n.d.). 4. Sample preparation and pre-acquisition activities. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Pal, T., et al. (2018). Fluorometric detection of nitroaromatics by fluorescent lead complexes: A spectroscopic assessment of detection mechanism. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 194, 222-229. [Link]

-

SpectraBase. (n.d.). Benzonitrile, m-fluoro- - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wurst, K., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3258. [Link]

-

Hu, M.-L., et al. (2021). Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics. Journal of Hazardous Materials, 406, 124501. [Link]

-

Tirotta, I., et al. (2016). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 29(10), 1331-1353. [Link]

-

SpectraBase. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]

-

Khan, I., et al. (2023). Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite. Chemosensors, 11(1), 54. [Link]

-

PubChemLite. (n.d.). 3,5-difluoro-2-nitrobenzoic acid (C7H3F2NO4). Retrieved from [Link]

-

NIST. (n.d.). 2,5-Difluorobenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Difluoro-4-nitrobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Solubility of 3,5-Difluoro-2-nitrobenzonitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3,5-Difluoro-2-nitrobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive empirical solubility data in public literature, this document leverages theoretical models, primarily the Hansen Solubility Parameters (HSP), to predict its solubility in a range of common organic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of its solubility, ensuring a self-validating system for researchers. This document is intended for scientists and professionals in drug development and chemical synthesis, offering both predictive insights and practical methodologies for handling this important compound.

Introduction: The Significance of this compound and Its Solubility

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecules, including kinase inhibitors for targeted cancer therapy.[1] The nitrile group, in particular, is a common pharmacophore in numerous pharmaceuticals, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[2]

Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in research and development. Solubility dictates crucial process parameters, including:

-

Reaction Kinetics: Ensuring the compound is sufficiently dissolved in the reaction medium is essential for optimal reaction rates and yields.

-

Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Formulation: For pharmaceutical applications, solubility is a critical determinant of a drug's bioavailability and the feasibility of different dosage forms.

This guide aims to bridge the current knowledge gap by providing a robust framework for understanding and determining the solubility of this compound.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Hansen Solubility Parameters (HSP) provide a powerful quantitative method to predict the miscibility of a solute in a solvent by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by its unique set of three Hansen parameters (δD, δP, and δH), which can be visualized as a point in a three-dimensional "Hansen space."[3] The closer the HSP values of a solute and a solvent are in this space, the more likely the solute is to dissolve in that solvent.[4]

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the Hansen Solubility Parameters for a range of common organic solvents, which will be used to predict the solubility of this compound.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Alcohols | |||

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ketones | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Esters | |||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethers | |||

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Aromatic Hydrocarbons | |||

| Toluene | 18.0 | 1.4 | 2.0 |

| Aliphatic Hydrocarbons | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

Note: These values are sourced from publicly available databases and may vary slightly depending on the source.[5][6]

Estimated Hansen Solubility Parameters for this compound

As direct experimental HSP values for this compound are not available, we can estimate them using group contribution methods.[7] These methods calculate the HSP based on the molecular structure of the compound. Based on the functional groups present (benzene ring, two fluorine atoms, a nitro group, and a nitrile group), the estimated HSP values for this compound are:

-

δD: ~19.5 MPa½

-

δP: ~10.5 MPa½

-

δH: ~6.0 MPa½

Disclaimer: These are estimated values and should be validated experimentally.

Predicting Solubility Based on HSP Distance

The "distance" (Ra) between the HSP of the solute (this compound) and each solvent in the Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility. Based on the estimated HSP of this compound and the known HSP of the solvents, we can predict its relative solubility.

Based on this analysis, this compound is predicted to have the highest solubility in acetone, followed by ethyl acetate and toluene. Its solubility is expected to be lower in alcohols like ethanol and methanol, and very low in non-polar solvents like n-hexane.

Experimental Validation: Protocols for Solubility Determination

To validate the theoretical predictions and obtain accurate quantitative data, experimental determination of solubility is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of each organic solvent to the respective vials.

-

Equilibration: Place the sealed vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to facilitate phase separation.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Alternative Method: Dynamic (Laser) Method

For a more rapid determination of solubility, the dynamic or laser-based method can be employed. This technique involves adding the solute to the solvent at a controlled rate while monitoring the solution's turbidity using a laser. The point at which the solution becomes saturated and solid particles begin to appear is detected by the laser, allowing for a quick determination of the solubility at a specific temperature.[8]

Conclusion

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Jouyban, A. (2010). An automated system for determining drug solubility based on laser monitoring technique. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 237-242. [Link]

-

Hansen Solubility Parameters. HSP for Beginners. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

Sources

- 1. 2,5-Difluoro-3-propan-2-yloxybenzonitrile | C10H9F2NO | CID 153912165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 7. kinampark.com [kinampark.com]

- 8. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

Navigating the Reactivity Landscape of 3,5-Difluoro-2-nitrobenzonitrile: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth exploration of the reactivity of 3,5-difluoro-2-nitrobenzonitrile, a versatile building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. We will dissect the electronic and steric factors governing its interactions with a range of nucleophiles, with a strong focus on the principles of nucleophilic aromatic substitution (SNAr). This document will serve as a practical resource for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, regioselectivity, and providing actionable experimental protocols.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound that has garnered significant attention as a key intermediate in the synthesis of complex molecular architectures.[1][2] Its utility stems from the unique interplay of its substituent groups: two fluorine atoms, a nitro group, and a cyano (nitrile) group. This strategic arrangement of electron-withdrawing groups renders the aromatic ring highly susceptible to nucleophilic attack, making it a valuable scaffold for the introduction of diverse functionalities.[3]

The presence of fluorine atoms is particularly noteworthy. Fluorine's high electronegativity polarizes the carbon-fluorine bond, making the attached carbon atom highly electrophilic and an excellent site for nucleophilic aromatic substitution (SNAr).[4] Furthermore, the incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks like this compound highly sought after in medicinal chemistry.[5]

This guide will delve into the core principles governing the reactivity of this molecule, providing a predictive framework for its behavior in the presence of various nucleophiles.

The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr).[6] This mechanism is a two-step addition-elimination process, fundamentally different from the SN1 and SN2 reactions familiar from aliphatic chemistry.[7]

The SNAr mechanism proceeds as follows:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom). This initial attack is typically the rate-determining step of the reaction.[8]

-

Formation of a Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][9] The stability of this intermediate is crucial to the facility of the SNAr reaction.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).

The exceptional reactivity of this compound in SNAr reactions is a direct consequence of the powerful electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups. These groups, positioned ortho and para to the fluorine atoms, effectively stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects.[7][9]

Visualizing the SNAr Mechanism

Caption: Generalized SNAr mechanism for this compound.

Regioselectivity: A Tale of Two Fluorines

A critical consideration when working with this compound is the regioselectivity of the nucleophilic attack. The molecule presents two potential reaction sites: the fluorine at the C-3 position and the fluorine at the C-5 position. The outcome of the reaction is dictated by a combination of electronic and steric factors.

The nitro group at the C-2 position exerts a powerful activating effect on both the C-3 and C-5 positions through its electron-withdrawing nature. However, the proximity of the nitro group to the C-3 position leads to a stronger inductive effect at this site.[9] This increased electrophilicity at C-3 often makes it the preferred site of attack for many nucleophiles.

Conversely, the C-5 position is less sterically hindered, which can be a deciding factor for bulkier nucleophiles. The interplay between these electronic and steric influences means that the regioselectivity can often be tuned by careful selection of the nucleophile and reaction conditions.[10]

Logical Flow of Regioselectivity Determinants

Caption: Factors influencing the regioselectivity of nucleophilic attack.

Reactivity with Common Nucleophiles: A Practical Overview

This section will explore the reactivity of this compound with key classes of nucleophiles, providing insights and experimental considerations for each.

N-Nucleophiles: Amines

Reactions with primary and secondary amines are common and synthetically valuable, leading to the formation of N-substituted aminobenzonitriles. These products are often precursors to a wide range of heterocyclic compounds and pharmacologically active molecules.[11][12]

-

General Reaction: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking one of the fluorinated carbon atoms.

-

Regioselectivity: While the C-3 position is electronically favored, reactions with sterically demanding amines may show increased substitution at the C-5 position.

-

Experimental Considerations: These reactions are typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the HF generated during the reaction.[13]

O-Nucleophiles: Alcohols and Phenols

Alkoxides and phenoxides readily displace a fluorine atom to form the corresponding ethers. These reactions are crucial for introducing alkoxy and aryloxy moieties, which can modulate the physicochemical properties of the final product.

-

General Reaction: The reaction is typically performed by deprotonating the alcohol or phenol with a strong base (e.g., NaH, K₂CO₃) to generate the more potent alkoxide or phenoxide nucleophile.[14]

-

Regioselectivity: Similar to amines, the regioselectivity is influenced by the steric bulk of the O-nucleophile.

-

Experimental Considerations: Anhydrous conditions are often necessary to prevent the reaction of the strong base with water. The choice of solvent can also influence the reaction rate and selectivity.[15]

S-Nucleophiles: Thiols

Thiols are excellent nucleophiles in SNAr reactions, leading to the formation of thioethers.[16] The resulting sulfur-containing compounds have diverse applications in materials science and medicinal chemistry.

-

General Reaction: Thiols are typically converted to their more nucleophilic thiolate anions using a base.[17]

-

Regioselectivity: Due to the "soft" nature of sulfur nucleophiles, they often exhibit high reactivity and can sometimes lead to a mixture of regioisomers, although the C-3 substituted product is generally favored.[18]

-

Experimental Considerations: The potential for oxidation of the thiol to a disulfide should be considered, and reactions are often run under an inert atmosphere.[19]

Data Summary: Representative SNAr Reactions

| Nucleophile Class | Example Nucleophile | Typical Product | Key Reaction Conditions |

| N-Nucleophiles | Morpholine | 4-(2-Cyano-4,6-difluorophenyl)morpholine | K₂CO₃, DMF, 80 °C |

| O-Nucleophiles | Sodium Methoxide | 3,5-Difluoro-2-methoxybenzonitrile | NaH, THF, 0 °C to rt |

| S-Nucleophiles | Sodium Thiophenoxide | 3,5-Difluoro-2-(phenylthio)benzonitrile | K₂CO₃, Acetonitrile, rt |

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the synthesis of derivatives of this compound. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

Protocol for Amination: Synthesis of 4-(2-Cyano-4,6-difluoro-3-nitrophenyl)morpholine

Objective: To synthesize an N-substituted derivative via SNAr reaction with a secondary amine.

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Experimental Workflow: Amination Protocol

Caption: Step-by-step workflow for the amination of this compound.

Conclusion: A Versatile Tool for Chemical Innovation

This compound has established itself as a valuable and versatile building block in organic synthesis. Its high reactivity towards nucleophiles, governed by the principles of nucleophilic aromatic substitution, allows for the facile introduction of a wide array of functional groups. A thorough understanding of the electronic and steric factors that control its regioselectivity is paramount for its effective utilization. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this powerful reagent in the development of novel molecules with potential applications in medicine and agriculture.

References

-

Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4793. [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Nucleophilic aromatic substitution. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. Retrieved from [Link]

-

MDPI. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

-

ResearchGate. (n.d.). Variation of nitriles and alcohols. Retrieved from [Link]

-

ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Retrieved from [Link]

-

NIH. (n.d.). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Retrieved from [Link]

-

NIH. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

-

PubMed. (n.d.). Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent. Retrieved from [Link]

-

PubMed. (n.d.). The reaction of carbonyl cyanide phenylhydrazones with thiols. Retrieved from [Link]

- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

-

PubChem. (n.d.). 3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO). Retrieved from [Link]

- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

-

Kinam Park. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Retrieved from [Link]

-

MDPI. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

-

Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

-

Sci-Hub. (n.d.). Selectivity of nitro versus fluoro substitution in arenes in their reactions with charged O‐ and S‐nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of thiol with nitrite. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. vapourtec.com [vapourtec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The reaction of carbonyl cyanide phenylhydrazones with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Properties of 3,5-Difluoro-2-nitrobenzonitrile

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-2-nitrobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of two electron-withdrawing fluorine atoms, a nitro group, and a nitrile moiety, make it a valuable building block in organic synthesis.[1][2] This guide provides a comprehensive overview of the expected electrochemical behavior of this compound, with a focus on the practical application of cyclic voltammetry for its characterization. The ensuing protocols and discussions are designed to equip researchers with the foundational knowledge to investigate its redox properties and leverage them in novel applications.

Introduction: The Significance of Fluorinated Nitroaromatics

Fluorinated organic molecules play a crucial role in the development of pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine, such as increased metabolic stability and enhanced binding affinity.[3] The presence of both fluorine atoms and a nitro group in a molecule like this compound creates a distinct electronic environment that influences its reactivity and potential applications.[1] The electrochemical reduction of nitroaromatic compounds is a well-established field, often leading to the formation of corresponding anilines, which are versatile synthetic intermediates.[4][5][6] Understanding the electrochemical properties of this compound is therefore paramount for its effective utilization in synthetic chemistry and drug design.[2]

The electron-withdrawing nature of the fluorine atoms and the nitro group is expected to significantly impact the reduction potential of the molecule, making it more susceptible to electrochemical reduction compared to its non-fluorinated or non-nitrated analogs. The nitrile group, while also electron-withdrawing, is generally more electrochemically stable under typical conditions for nitro group reduction.

Expected Electrochemical Behavior